[(E)-2-(Phenylsulfanyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(E)-2-phenylethenyl]thio}benzene is an organic compound that features a thioether linkage between a phenylethenyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(E)-2-phenylethenyl]thio}benzene typically involves the reaction of a phenylethenyl halide with a thiol compound under basic conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces the halide on the phenylethenyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiol, making it a more reactive nucleophile.
Industrial Production Methods
Industrial production of {[(E)-2-phenylethenyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[(E)-2-phenylethenyl]thio}benzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
{[(E)-2-phenylethenyl]thio}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of {[(E)-2-phenylethenyl]thio}benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage can also undergo metabolic transformations, producing active metabolites that contribute to its overall effect.
Comparison with Similar Compounds
Similar Compounds
Benzylthioethers: Compounds with a similar thioether linkage but different substituents on the benzene ring.
Phenylethenyl derivatives: Compounds with variations in the substituents on the phenylethenyl group.
Uniqueness
{[(E)-2-phenylethenyl]thio}benzene is unique due to its specific combination of a phenylethenyl group and a thioether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12S |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12H/b12-11+ |
InChI Key |
NCSYOCXYJXZCGQ-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.